molecular formula C21H19BrN2O3S B505708 2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B505708
M. Wt: 459.4g/mol
InChI Key: ZKPYEENKRUAOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a sulfamoyl group, and a dimethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfamoylation: The sulfamoyl group is introduced by reacting the brominated benzamide with a suitable sulfamoylating agent, such as sulfamoyl chloride, in the presence of a base like triethylamine.

    Coupling with Dimethylphenyl Group: The final step involves coupling the intermediate product with 3,5-dimethylphenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, in the presence of a base such as potassium carbonate, can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a sulfone or sulfoxide derivative.

Scientific Research Applications

2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(2,4-dimethoxyphenyl)benzamide
  • 2-bromo-N-(2-methylphenyl)benzamide

Uniqueness

2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of both the bromine atom and the sulfamoyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets and enables its use in a wide range of scientific applications.

Properties

Molecular Formula

C21H19BrN2O3S

Molecular Weight

459.4g/mol

IUPAC Name

2-bromo-N-[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19BrN2O3S/c1-14-11-15(2)13-17(12-14)24-28(26,27)18-9-7-16(8-10-18)23-21(25)19-5-3-4-6-20(19)22/h3-13,24H,1-2H3,(H,23,25)

InChI Key

ZKPYEENKRUAOKB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br)C

Origin of Product

United States

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